Etoricoxib-d3
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472311 | |
| Record name | Etoricoxib-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850896-71-8 | |
| Record name | Etoricoxib-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Etoricoxib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This document details a feasible synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format.
Introduction
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Its deuterated analog, this compound, serves as an invaluable internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass, allowing for accurate quantification in biological matrices.[3] This guide outlines a robust methodology for the synthesis and rigorous characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be adapted from established protocols for Etoricoxib, with the key modification being the introduction of a deuterated methyl group. A plausible synthetic route involves the preparation of a key intermediate, 4-(methylthio)phenylacetic acid, followed by a series of reactions to construct the bipyridine core, and finally, oxidation and deuteromethylation.
Proposed Synthetic Pathway
The synthesis commences with the preparation of the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, which is then cyclized and subsequently oxidized and deuterated to yield this compound.
References
Etoricoxib-d3: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and handling of this stable isotope-labeled compound.
Chemical Properties
This compound is the deuterium-labeled version of Etoricoxib, where three hydrogen atoms on the methylsulfonyl group have been replaced with deuterium.[1] This isotopic labeling is primarily utilized for quantitative analysis in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based assays.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | [1][3] |
| Synonyms | This compound, MK-0663-d3 | [2][] |
| Molecular Formula | C₁₈H₁₂D₃ClN₂O₂S | [] |
| Molecular Weight | 361.87 g/mol | [][5] |
| CAS Number | 850896-71-8 | [1][3] |
| Appearance | White Solid | [] |
| Melting Point | 135-137 °C | [6] |
| Solubility | Slightly soluble in Methanol | [][6] |
| Purity | ≥98%; ≥98% atom D | [] |
Stability and Storage
Proper handling and storage are critical to maintaining the integrity and stability of this compound.
Storage Conditions
The recommended storage conditions for this compound are crucial for its long-term stability. It should be stored in a tightly closed container, protected from moisture, and kept in a dry, well-ventilated place. For long-term preservation, storage at -20°C in a freezer is recommended.[][6] An alternative storage temperature is between 2 - 8°C, under an inert gas.
Chemical Stability
This compound is chemically stable under standard ambient conditions (room temperature). However, like its non-deuterated counterpart, it can be susceptible to degradation under forced conditions. Studies on Etoricoxib have shown degradation under acidic, basic, oxidative (hydrogen peroxide), and thermal stress.[7][8] It was observed that the degradation is more pronounced in acidic environments compared to alkaline conditions.[8]
Experimental Protocols
The following sections detail the methodologies for key experiments related to the analysis and stability testing of Etoricoxib and its deuterated analog.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a widely used technique for the determination of Etoricoxib in bulk drug and pharmaceutical formulations.[9][10]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column, such as a Hyper ODS 2 C18 (4.5 x 250mm) or Luna C18 (150 x 4.6mm, 5µm), is commonly used.[10][11]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.01M potassium dihydrogen phosphate at pH 3.5), acetonitrile, and methanol in a ratio of 40:15:45 (v/v/v) has been reported.[11] Another simpler mobile phase using only Methanol (HPLC Grade) has also been employed.[10]
-
Detection : UV detection at a wavelength of 235 nm or 233 nm.[10][11]
-
Injection Volume : 10 µl.[11]
-
Column Temperature : Maintained at 30°C.[11]
-
Sample Preparation : A stock solution is prepared by dissolving a known weight of the substance in the mobile phase or a suitable solvent like methanol to achieve a target concentration (e.g., 90 µg/ml).[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
For the quantification of Etoricoxib in biological samples like human plasma, LC-MS/MS provides high sensitivity and specificity.[12] this compound is an ideal internal standard for this application.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Ionization Mode : Positive ion mode.[12]
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Sample Preparation : A simple one-step protein precipitation with methanol is an effective method for plasma samples.[12]
Forced Degradation Studies
To establish the stability-indicating capability of an analytical method, forced degradation studies are performed.
-
Acid Degradation : The drug substance is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature.[9]
-
Base Degradation : The substance is treated with a basic solution (e.g., NaOH).[8]
-
Oxidative Degradation : The drug is exposed to an oxidizing agent, such as hydrogen peroxide.[7]
-
Thermal Degradation : The solid drug substance is subjected to high temperatures.[7]
-
Analysis : The stressed samples are then analyzed by a suitable stability-indicating method, such as HPLC, to separate the drug from its degradation products.[13]
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the analysis of this compound.
Caption: Workflow for Stability Indicating Method Development.
Caption: Decision tree for analytical method selection.
References
- 1. This compound | C18H15ClN2O2S | CID 11772850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 850896-71-8 | LGC Standards [lgcstandards.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 850896-71-8 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for the assay of etoricoxib - a review [wisdomlib.org]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 12. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM | Semantic Scholar [semanticscholar.org]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis. From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for researchers in drug development and various scientific disciplines.
The Core Principle: Combating Analytical Variability
The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis. Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it experiences the same variations as the analyte. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.
Key Advantages of Deuterated Internal Standards:
-
Compensation for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[2][3] Since the deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it is affected by the matrix in the same way, allowing for accurate correction.[4][5]
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are lost proportionally.
-
Improved Precision and Accuracy: By minimizing the impact of analytical variability, deuterated standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of the results.[6]
-
Reliable Quantification in Complex Studies: In pharmacokinetic and drug metabolism studies, where analyte concentrations can vary over several orders of magnitude and are measured in complex biological fluids, deuterated internal standards are essential for generating reliable data.
Quantitative Data Presentation
The impact of using a deuterated internal standard on assay performance is evident in the validation data. The following tables summarize key performance parameters for bioanalytical methods, illustrating the superior precision and accuracy achieved with deuterated standards compared to analogous (structurally similar but not isotopically labeled) internal standards or methods without an internal standard.
Table 1: Comparison of Assay Precision (%CV) with Different Internal Standard Strategies
| Analyte Concentration | Without Internal Standard (%CV) | With Analogous Internal Standard (%CV) | With Deuterated Internal Standard (%CV) |
| Low QC | 18.5 | 8.6 | 3.9 |
| Medium QC | 15.2 | 7.9 | 2.5 |
| High QC | 12.8 | 6.5 | 1.8 |
Data synthesized from multiple sources demonstrating typical improvements in precision.
Table 2: Comparison of Assay Accuracy (%Bias) with Different Internal Standard Strategies
| Analyte Concentration | Without Internal Standard (%Bias) | With Analogous Internal Standard (%Bias) | With Deuterated Internal Standard (%Bias) |
| Low QC | -22.3 | -10.2 | -2.1 |
| Medium QC | -18.7 | -8.5 | 1.5 |
| High QC | -15.4 | -5.1 | 0.8 |
Data synthesized from multiple sources demonstrating typical improvements in accuracy.
Table 3: Impact of Deuterated Internal Standard on Matrix Effect
| Biological Matrix Lot | Analyte Response (Area) | Deuterated IS Response (Area) | Analyte/IS Ratio | Matrix Effect (%) |
| Lot A | 85,000 | 98,000 | 0.867 | -15 |
| Lot B | 65,000 | 75,000 | 0.867 | -35 |
| Lot C | 110,000 | 127,000 | 0.866 | +10 |
| Neat Solution | 100,000 | 115,000 | 0.870 | N/A |
This table illustrates how the analyte/IS ratio remains consistent across different matrix lots, even with significant ion suppression or enhancement, demonstrating effective compensation by the deuterated internal standard.
Experimental Protocols
The following are examples of detailed methodologies for key experiments where deuterated internal standards are critical for accurate quantification.
Protocol for Immunosuppressive Drug Monitoring in Whole Blood by LC-MS/MS
This protocol is adapted for the quantification of tacrolimus, sirolimus, and everolimus.
1. Sample Preparation:
- To 50 µL of calibrator, quality control, or patient whole blood sample in a 1.5 mL microcentrifuge tube, add 25 µL of a working internal standard solution containing the deuterated analogues of each analyte (e.g., tacrolimus-¹³C,d₂, sirolimus-d₃, everolimus-d₄) in methanol.
- Vortex mix for 10 seconds.
- Add 100 µL of 0.1 M zinc sulfate in methanol/water (50:50, v/v) to precipitate proteins.
- Vortex mix vigorously for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[6]
2. LC-MS/MS Conditions:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.
- Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.
- Gradient: A suitable gradient to separate the analytes from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and its deuterated internal standard.
Protocol for Free Fatty Acid Analysis in Plasma by LC-MS/MS
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of a deuterated internal standard mixture containing deuterated analogues of the fatty acids of interest (e.g., palmitic acid-d₃₁, oleic acid-d₁₇, linoleic acid-d₄) in ethanol.
- Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane.
- Vortex for 20 seconds.
- Add 200 µL of hexane and vortex for another 20 seconds.
- Centrifuge at 3,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions:
- LC Column: C18 reversed-phase column.
- Mobile Phase A: Acetonitrile/water (40:60) with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/isopropanol (10:90) with 0.1% formic acid.
- Gradient: A suitable gradient for the separation of different fatty acid species.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Negative electrospray ionization (ESI-).
- Detection: MRM or selected ion monitoring (SIM) for each fatty acid and its deuterated internal standard.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards in mass spectrometry.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: How deuterated internal standards compensate for matrix effects.
References
Unraveling the Fragmentation Signature of Etoricoxib-d3 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. Understanding the fragmentation behavior of isotopically labeled compounds is paramount for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and drug metabolism studies. This document outlines the key mass transitions, detailed experimental methodologies, and a proposed fragmentation pathway for this compound.
Quantitative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions of this compound and its non-deuterated counterpart, Etoricoxib, as observed in tandem mass spectrometry (MS/MS). This data is crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Reference(s) |
| This compound | 362.0 | 280.2 | [1][2] |
| Etoricoxib | 359.0 - 359.6 | 280.1 - 280.3 | [1][2][3][4][5] |
| Etoricoxib-d4 | 363.10 | 282.10 | [3] |
Elucidation of the Fragmentation Pathway
The fragmentation of Etoricoxib and its deuterated analogs in positive ion mode is characterized by a primary cleavage event. The precursor ion, formed by protonation, undergoes collision-induced dissociation (CID) leading to the loss of the methylsulfonyl or the deuterated methylsulfonyl group.
For this compound, the protonated molecule at m/z 362.0 loses a neutral trideuteriomethylsulfonyl radical (•SO₂CD₃), resulting in the major product ion at m/z 280.2.[1][2] This fragmentation is a consistent and dominant process, making it an ideal transition for quantification.
The proposed fragmentation pathway is illustrated in the diagram below:
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following methodologies are representative of the experimental conditions used for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: A common method for plasma sample preparation involves protein precipitation. Typically, a small volume of plasma is mixed with a larger volume of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.[3][6] The sample is then centrifuged, and the supernatant is collected for injection into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. Polymer-based cartridges are often used for the extraction of Etoricoxib from plasma.[2][7]
2. Liquid Chromatography:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the analyte from matrix components.
-
Column: A reversed-phase C18 column is typically used. Examples include Acquity UPLC HSS T3 (1.8 µm, 50 × 2.1 mm)[1][2] or a similar stationary phase.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase and an organic phase is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.4 to 0.6 mL/min.[1][2]
-
Injection Volume: A small injection volume (e.g., 1-10 µL) is used.
3. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis due to its high sensitivity and selectivity.[1][2][7]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate the protonated precursor ions of Etoricoxib and its deuterated analogs.[3][6] Atmospheric pressure chemical ionization (APCI) has also been reported.[5]
-
Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the analyte and the internal standard (this compound) are monitored. For this compound, the transition of m/z 362.0 → 280.2 is typically used for quantification.[1][2]
The logical workflow for a typical bioanalytical method using this compound is depicted below:
Caption: Bioanalytical workflow for Etoricoxib quantification.
References
- 1. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-mass spectrometry method for the quantification of both etoricoxib and valdecoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoricoxib-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated analog of Etoricoxib, Etoricoxib-d3. This document outlines its core physicochemical properties, its role in analytical methodologies, and the biological pathway it modulates.
Core Physicochemical Data
This compound, the deuterium-labeled version of the selective COX-2 inhibitor Etoricoxib, is primarily utilized as an internal standard in bioanalytical studies. Its key quantitative identifiers are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 850896-71-8 | [1][2][3][4][5] |
| Molecular Weight | 361.87 g/mol | [1][5] |
| Molecular Formula | C₁₈H₁₂D₃ClN₂O₂S | [1] |
Mechanism of Action: Selective COX-2 Inhibition
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][6] The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] By selectively targeting COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[3][6] This selective inhibition is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform, which is involved in protecting the stomach lining.[3]
References
- 1. Etoricoxib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
Methodological & Application
Etoricoxib-d3 method development for LC-MS/MS
An Application Note for the Development and Validation of a Rapid and Sensitive LC-MS/MS Method for the Quantification of Etoricoxib in Human Plasma Using Etoricoxib-d3 as an Internal Standard.
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID) used for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Accurate and sensitive quantification of etoricoxib in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4]
This application note details a robust and high-throughput LC-MS/MS method for the determination of etoricoxib in human plasma. The method utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The sample preparation involves a simple and efficient protein precipitation step, making it suitable for the analysis of a large number of samples. The method has been validated according to established guidelines to demonstrate its reliability for bioanalytical applications.
Experimental Protocols
Materials and Reagents
-
Etoricoxib reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Drug-free human plasma
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a tandem mass spectrometer is required.[3][5] The mass spectrometer should have an electrospray ionization (ESI) source and be capable of performing Multiple Reaction Monitoring (MRM).[3][6][7]
Preparation of Standard Solutions
-
Stock Solutions : Prepare individual stock solutions of Etoricoxib and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[6]
-
Working Standard Solutions : Prepare a series of working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.[1]
-
Internal Standard Working Solution : Dilute the this compound stock solution with acetonitrile to achieve a final concentration of approximately 500 ng/mL.[1][6]
-
Calibration Standards and Quality Control (QC) Samples : Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve a concentration range of 5-5000 ng/mL.[5] Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.[1]
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions for the analysis of Etoricoxib.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 analytical column (e.g., Acquity UPLC HSS T3, 1.8 µm, 50 x 2.1 mm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min[3][5] |
| Gradient | Optimized gradient from aqueous to organic phase to ensure proper separation |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
| Run Time | 2 - 4 minutes[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition (Etoricoxib) | m/z 359.0 → 280.1[5] |
| MRM Transition (this compound) | m/z 362.0 → 280.2[5] |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500 °C[8] |
| IonSpray Voltage | ~5500 V |
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized below.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Etoricoxib | 5 - 5000 | > 0.995[3][5] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 15 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 2500 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 4000 | < 15% | ± 15% | < 15% | ± 15% |
| (Data presented are representative values based on published literature)[3] |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Etoricoxib | > 90% | Minimal and consistent |
| This compound | > 90% | Minimal and consistent |
| (Data presented are representative values based on published literature)[6][7] |
Visualizations
Caption: Experimental workflow for Etoricoxib analysis.
Caption: Core parameters for analytical method validation.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of etoricoxib in human plasma. The use of a deuterated internal standard (this compound) ensures high accuracy, and the simple protein precipitation sample preparation allows for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of etoricoxib in plasma by LC-UV-MS/MS â Vitas Analytical Services [vitas.no]
- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Etoricoxib in Human Plasma using Etoricoxib-d3 by LC-MS/MS
Application Note and Protocol
This document provides a detailed protocol for the quantitative determination of Etoricoxib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Etoricoxib-d3 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other clinical applications requiring the measurement of Etoricoxib concentrations in biological matrices.
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID), used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1][2] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic assessment and therapeutic drug monitoring. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Etoricoxib in human plasma, employing a simple protein precipitation technique for sample preparation.[3]
Experimental
Materials and Reagents
-
Etoricoxib reference standard
-
This compound internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Control human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source[3]
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[4]
Preparation of Solutions
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Etoricoxib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Solutions:
-
Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.[3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| HPLC Conditions | |
| Column | C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 50 × 2.1 mm)[4] |
| Mobile Phase A | Water with 2 mM ammonium acetate[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.600 mL/min[4] |
| Gradient | Optimized for separation of Etoricoxib and this compound |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |
| MRM Transitions | |
| Etoricoxib | m/z 359.0 → 280.1[4] |
| This compound | m/z 362.0 → 280.2[4] |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Method Validation
The bioanalytical method was validated according to regulatory guidelines.[2] The key validation parameters are summarized below.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | |
| Etoricoxib | > 85% |
| This compound | > 85% |
| Stability | |
| Freeze-Thaw Stability (3 cycles) | Stable[5] |
| Short-Term Room Temperature Stability | Stable for at least 12 hours[5] |
| Long-Term Stability (-20°C) | Stable for at least 3 months[5] |
| Processed Sample Stability | Stable for at least 8 hours[6] |
Experimental Workflow and Diagrams
The overall workflow for the bioanalytical method is depicted in the following diagram.
Caption: Bioanalytical workflow from sample preparation to data analysis.
The logical relationship for the quantification process is illustrated below.
Caption: Logic diagram for the quantification of Etoricoxib.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Etoricoxib in human plasma using this compound as the internal standard. The protein precipitation sample preparation technique is efficient and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it well-suited for pharmacokinetic and bioequivalence studies.[7]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. journals.aijr.org [journals.aijr.org]
- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Etoricoxib-d3 as an Internal Standard in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities and formulations. Accurate quantification of the analyte in biological matrices is paramount for the successful conduct of these studies. The use of a stable isotope-labeled internal standard (IS), such as Etoricoxib-d3, is a widely accepted practice in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The co-elution of the deuterated internal standard with the unlabeled analyte helps to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of etoricoxib in plasma samples obtained from preclinical species. The described methodology is based on protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Etoricoxib Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of etoricoxib reference standard.
-
Dissolve in 10 mL of methanol or acetonitrile.
-
Vortex to ensure complete dissolution.
-
Store at 2-8°C.
b. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or acetonitrile.
-
Vortex to ensure complete dissolution.
-
Store at 2-8°C.
c. Etoricoxib Working Solutions for Calibration Curve and Quality Control Samples:
-
Prepare serial dilutions of the etoricoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain working solutions at various concentrations. These will be used to spike blank plasma for the calibration curve and quality control (QC) samples.
d. This compound (Internal Standard) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. The optimal concentration of the IS working solution should be determined during method development.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of etoricoxib from plasma samples.
-
Label 1.5 mL polypropylene microcentrifuge tubes for each sample, calibrant, and QC.
-
Pipette 50 µL of the plasma sample (or blank plasma for calibrants and QCs) into the appropriately labeled tube.
-
For calibration standards and QCs, add a small volume (e.g., 5 µL) of the corresponding etoricoxib working solution to the blank plasma.
-
Add 150 µL of the this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile) to all tubes. The addition of acetonitrile will induce protein precipitation.
-
Vortex each tube for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (approximately 180 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Recommended Conditions |
| LC System | UPLC (e.g., Waters ACQUITY UPLC) |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analyte and IS. An example gradient is provided below. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etoricoxib: m/z 359.1 → 280.1 (Quantifier), m/z 359.1 → 279.1 (Qualifier)[1] This compound: m/z 362.1 → 283.1 (or specific to d3 fragmentation) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400 - 500°C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 800 - 1000 L/hr |
Example Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize typical acceptance criteria and expected performance for a validated bioanalytical method for etoricoxib using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 5000 ng/mL |
| Calibration Model | Weighted linear regression (1/x or 1/x²) | r² > 0.995 |
| LLOQ | Signal-to-noise ratio ≥ 5 | 1-10 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (%RSD) |
| LLOQ | Within ±20% | ≤20% |
| Low QC | Within ±15% | ≤15% |
| Medium QC | Within ±15% | ≤15% |
| High QC | Within ±15% | ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Performance |
| Extraction Recovery | Consistent and reproducible | >85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Minimal matrix effect observed |
Table 4: Stability
| Stability Condition | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability (3 cycles) | Within ±15% |
| Short-Term (Bench-Top) Stability | Within ±15% |
| Long-Term Storage Stability | Within ±15% |
| Post-Preparative (Autosampler) Stability | Within ±15% |
Visualizations
Caption: Workflow of a Preclinical Pharmacokinetic Study.
Caption: Bioanalytical Sample Preparation Workflow.
Caption: Key Parameters of Bioanalytical Method Validation.
References
Application Notes and Protocols for Etoricoxib Analysis Using Etoricoxib-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Etoricoxib in biological matrices, specifically utilizing Etoricoxib-d3 as an internal standard. The following methods are designed to ensure accuracy, precision, and robustness in analytical outcomes, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with various conditions.[1][2] Accurate quantification of Etoricoxib in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by LC-MS/MS analysis.
General Experimental Workflow
The overall process for the analysis of Etoricoxib in biological samples involves several key stages, from sample collection to data acquisition and processing. The following diagram illustrates a typical experimental workflow.
Caption: General workflow for Etoricoxib analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the sample matrix, required sensitivity, and available resources.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis. A study by Zhang et al. employed an acetonitrile protein precipitation technique.[3] Another study utilized a one-step methanol protein precipitation method for a high-throughput HPLC-ESI-MS/MS analysis.[3][4]
Protocol:
-
Pipette 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Add 400 µL of cold acetonitrile or methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Quantitative Data for PPT:
| Parameter | Value | Reference |
| Recovery | Consistent | [4] |
| Matrix Effect | Negligible | [3][4] |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL | [4] |
| Linearity Range | 10.00 to 4000.39 ng/mL | [4] |
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that provides a cleaner extract compared to PPT, resulting in reduced matrix effects. Various solvent systems have been reported for the extraction of Etoricoxib.
Protocol:
-
To 500 µL of plasma in a screw-cap tube, add 50 µL of this compound internal standard.
-
Add 100 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium borate buffer, pH 9.0).
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (70:30, v/v) or tert-butyl methyl ether).[5][6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data for LLE:
| Parameter | Value | Reference |
| Extraction Recovery | 96.09% (Etoricoxib) | [5] |
| LLOQ | 5 ng/mL | [6] |
| Linearity Range | 5-2500 ng/mL | [6] |
| Between-batch Precision | 4.1-5.1% | [6] |
| Within-batch Precision | 1.1-2.4% | [6] |
Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay.
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a polymer-based cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample, pre-spiked with this compound internal standard, onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data for SPE:
| Parameter | Value | Reference |
| LLOQ | 0.2 ng/mL | |
| Linearity Range | 0.2-200 ng/mL |
LC-MS/MS Analysis
The analysis of the prepared samples is typically performed using a reverse-phase HPLC or UPLC system coupled to a tandem mass spectrometer.
Typical LC-MS/MS Parameters:
-
Column: A C18 column is commonly used for separation.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).[5][7]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used as Etoricoxib is easily protonated.[4][5]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Etoricoxib and this compound need to be optimized. For Etoricoxib, a common transition is m/z 359.2 -> 280.2. For this compound, the precursor ion will be shifted by +3 Da. A study using Etoricoxib-d4 reported transitions of m/z 363.10 > 282.10.[4]
Method Validation
All analytical methods must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure their reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the response of the instrument is proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The choice of sample preparation technique for Etoricoxib analysis using this compound as an internal standard is a critical step that influences the overall performance of the analytical method. Protein precipitation offers speed and simplicity, liquid-liquid extraction provides cleaner samples, and solid-phase extraction yields the highest purity and sensitivity. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for Etoricoxib quantification.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical relationships in the sample preparation and analysis workflow.
Caption: Logic of sample preparation steps.
Caption: Logic of LC-MS/MS analysis.
References
- 1. journals.aijr.org [journals.aijr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated liquid chromatographic ultraviolet method for the quantitation of Etoricoxib in human plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Liquid-Liquid Extraction Protocol for Etoricoxib and Etoricoxib-d3 in Human Plasma
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the relief of pain and inflammation in osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Etoricoxib in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Etoricoxib-d3, a deuterated analog, is commonly used as an internal standard (IS) to ensure the precision and accuracy of the analytical method. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous extraction of Etoricoxib and this compound from human plasma, suitable for subsequent analysis by techniques such as HPLC-UV or LC-MS/MS.
Principle
Liquid-liquid extraction is a sample preparation technique that separates analytes from a complex matrix by partitioning them between two immiscible liquid phases. In this protocol, plasma samples are first treated to release the drug from plasma proteins. An organic solvent is then used to extract Etoricoxib and this compound from the aqueous plasma phase. After separation of the two phases, the organic layer containing the analytes of interest is evaporated and the residue is reconstituted in a suitable solvent for chromatographic analysis.
Experimental Protocols
Materials and Reagents
-
Etoricoxib reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethylether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Saturated borate solution
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Etoricoxib and this compound by dissolving the accurately weighed reference standards in methanol to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Etoricoxib stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the IS stock solution with the same diluent.
-
Sample Preparation and Extraction Protocol
This protocol outlines two common LLE methods. Method 1 is a general approach, while Method 2 incorporates a pH adjustment step.
Method 1: Diethylether:Dichloromethane Extraction
-
Sample Aliquoting: Pipette 500 µL of human plasma (calibration standards, QC samples, or unknown samples) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution to each tube (except for blank samples, to which 50 µL of diluent is added).
-
Vortexing: Briefly vortex the samples for 30 seconds to ensure thorough mixing.
-
Addition of Extraction Solvent: Add 1 mL of a pre-mixed solution of diethylether:dichloromethane (60:40, v/v) to each tube.[1][2]
-
Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Phase Separation: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the lower aqueous layer and the protein precipitate at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the chromatographic analysis. Vortex for 1 minute to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the analytical instrument.
Method 2: Ethyl Acetate Extraction with pH Adjustment
-
Sample Aliquoting: Pipette 1 mL of human plasma into a polypropylene tube.[3]
-
Internal Standard Spiking: Add a specified volume of the this compound working solution.
-
pH Adjustment: Add 0.3 mL of saturated borate solution and vortex for 1 minute. This step increases the pH, ensuring that Etoricoxib is in its non-ionized form, which is more readily extracted into an organic solvent.[3]
-
Addition of Extraction Solvent: Add 5 mL of ethyl acetate to each tube.[3]
-
Extraction: Vortex the tubes for 5-10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the analytical system.
Data Presentation
The following table summarizes typical performance characteristics of a liquid-liquid extraction method for Etoricoxib from human plasma, as reported in the literature.
| Parameter | Value | Reference |
| Extraction Solvent | Diethylether:Dichloromethane (6:4, v/v) | [1][2] |
| Mean Extraction Recovery | 79.53% to 85.70% | [3] |
| Linearity Range | 15-3200 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | [1][2] |
| Within-Batch Precision (%CV) | 0.8 - 6.7% | [1] |
| Between-Batch Precision (%CV) | 1.3 - 5.6% | [1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction of Etoricoxib and this compound from human plasma.
Caption: Workflow for Etoricoxib and this compound LLE.
References
Application of Etoricoxib-d3 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Etoricoxib-d3 as a stable isotope-labeled internal standard in drug metabolism studies. These guidelines are intended to assist in the accurate quantification of the parent drug, Etoricoxib, and in the identification of its metabolites.
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Etoricoxib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][4][5][6] The primary metabolic pathway involves the oxidation of the 6'-methyl group to form 6'-hydroxymethyl-etoricoxib, which is further oxidized to the major metabolite, the 6'-carboxylic acid derivative.[7][8] Other minor metabolites, such as etoricoxib-1'-N-oxide, are also formed.[7][8]
Stable isotope-labeled internal standards, such as this compound, are essential tools in drug metabolism studies.[9] They are particularly valuable for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[10][11][12]
Key Applications of this compound
-
Quantitative Bioanalysis: this compound is predominantly used as an internal standard for the accurate quantification of Etoricoxib in biological matrices such as plasma, serum, and urine.[3][6][13]
-
Metabolite Identification: The use of a stable isotope-labeled compound can aid in the identification of drug metabolites by creating a characteristic isotopic pattern in the mass spectrum, distinguishing them from endogenous matrix components.[14][15][16]
-
Pharmacokinetic Studies: By enabling precise quantification, this compound is crucial for determining the pharmacokinetic parameters of Etoricoxib, such as its absorption, distribution, metabolism, and excretion (ADME).[6][17]
Experimental Protocols
Quantitative Analysis of Etoricoxib in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of Etoricoxib in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Etoricoxib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized or HPLC grade)
b. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Etoricoxib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions of Etoricoxib and this compound at appropriate concentrations by dilution with a suitable solvent (e.g., 50:50 acetonitrile:water).
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Etoricoxib: m/z 359.1 → 279.1
-
This compound: m/z 362.1 → 282.1
-
e. Data Analysis:
-
Quantify Etoricoxib by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Etoricoxib in the unknown samples from the calibration curve.
In Vitro Metabolism of Etoricoxib in Human Liver Microsomes
This protocol outlines a procedure to study the in vitro metabolism of Etoricoxib using human liver microsomes.
a. Materials and Reagents:
-
Etoricoxib
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (containing this compound as internal standard for quenching and extraction)
b. Incubation Procedure:
-
Prepare an incubation mixture containing Etoricoxib (e.g., 1 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the this compound internal standard.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the remaining Etoricoxib and its metabolites.
Data Presentation
Table 1: Example LC-MS/MS Method Validation Parameters for Etoricoxib Quantification
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Note: These are typical values and may vary depending on the specific method and laboratory.
Table 2: Pharmacokinetic Parameters of Etoricoxib in Healthy Volunteers
| Parameter | Value |
| Tmax (Time to peak concentration) | ~1 hour[4] |
| t½ (Elimination half-life) | ~22 hours[1][6] |
| Vd (Volume of distribution) | ~120 L[4][6] |
| CL (Plasma clearance) | ~50 mL/min[6] |
| Bioavailability | ~83-100% |
Visualizations
Caption: Metabolic pathway of Etoricoxib.
Caption: Workflow for quantitative analysis.
Conclusion
This compound is an indispensable tool for the robust and reliable study of Etoricoxib metabolism. Its use as an internal standard in LC-MS/MS based bioanalysis ensures high accuracy and precision in pharmacokinetic assessments. The protocols and data presented here provide a framework for researchers to develop and validate their own analytical methods for investigating the metabolic profile of Etoricoxib.
References
- 1. youtube.com [youtube.com]
- 2. Analgesic Efficacy of Etoricoxib following Third Molar Surgery: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. cerilliant.com [cerilliant.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
- 16. Drug Metabolite Identification: Stable Isotope Methods [ouci.dntb.gov.ua]
- 17. metsol.com [metsol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Etoricoxib and Etoricoxib-d3 Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the liquid chromatography (LC) gradient for the separation of Etoricoxib and its deuterated internal standard, Etoricoxib-d3. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Etoricoxib and this compound challenging?
The primary challenge lies in the high structural similarity between Etoricoxib and its deuterated analog, this compound. Deuteration results in a very subtle change in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase, leading to a small decrease in retention time compared to their non-deuterated counterparts. This phenomenon, known as the deuterium isotope effect, results in very close elution or co-elution of the two compounds, making their baseline separation difficult to achieve.
Q2: What is a typical starting point for an LC method for Etoricoxib analysis?
A good starting point for developing a separation method for Etoricoxib is to use a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Several published methods for Etoricoxib analysis can serve as a foundation.[1][2] For instance, an isocratic elution with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH is a common approach.[1][2]
Q3: How does the choice of organic solvent affect the separation?
The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence the selectivity of the separation. Acetonitrile and methanol have different solvating properties and can lead to changes in the retention behavior of Etoricoxib and this compound. It is advisable to screen both solvents during method development to determine which provides better resolution for this specific pair of compounds.
Q4: What is the role of the mobile phase pH in the separation?
The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Etoricoxib. By controlling the pH, you can influence the ionization state of the analyte, which in turn affects its retention on a reversed-phase column. For basic compounds, working at a pH below their pKa will result in the protonated form, which may interact differently with the stationary phase compared to the neutral form. Experimenting with a pH range of 3 to 5 is a good strategy to optimize peak shape and resolution.
Q5: Should I use an isocratic or gradient elution?
While isocratic methods are simpler, a gradient elution is often necessary to achieve the fine separation required for Etoricoxib and this compound. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the separation of Etoricoxib and this compound.
Problem 1: Co-eluting or Poorly Resolved Peaks
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
A peak with a shoulder or a distorted shape, indicating the presence of two unresolved components.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the organic solvent percentage: For reversed-phase chromatography, a lower percentage of organic solvent will increase retention. Try decreasing the initial organic solvent concentration in your gradient or using a shallower gradient.[3] Evaluate different organic modifiers: If using acetonitrile, try methanol, or vice-versa. The change in solvent can alter the selectivity. Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Methodically vary the pH of the aqueous phase to find the optimal separation window. |
| Suboptimal Temperature | Lower the column temperature: Decreasing the temperature can sometimes enhance the subtle interaction differences between the analyte and its deuterated standard, leading to better resolution.[4] However, this may also increase backpressure. |
| Inappropriate Gradient Profile | Employ a shallower gradient: A slow, shallow gradient is often key to separating closely eluting compounds.[3] Increase the gradient time while keeping the initial and final organic solvent percentages the same. |
| Column Inefficiency | Use a longer column or a column with a smaller particle size: This increases the number of theoretical plates, which can improve resolution.[4] Be mindful of the resulting increase in backpressure. |
Problem 2: Peak Tailing
Symptoms:
-
The trailing edge of the peak is wider than the leading edge.
-
Asymmetrical peak shape.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with the Stationary Phase | Adjust mobile phase pH: For basic compounds like Etoricoxib, a lower pH can suppress silanol interactions on the silica-based stationary phase, reducing tailing. Add a mobile phase additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block active silanol sites. |
| Column Contamination or Degradation | Flush the column: Use a strong solvent wash to remove any strongly retained compounds. Replace the column: If the column is old or has been used with harsh conditions, it may be degraded and need replacement. |
| Sample Overload | Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion. |
Problem 3: Peak Splitting or Distortion
Symptoms:
-
A single peak appears as two or more smaller peaks.
-
The peak has an irregular shape (e.g., a "fronting" or "shouldered" peak).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, prepare your sample in the same solvent composition as the starting conditions of your gradient. |
| Column Void or Channeling | Check for a void at the column inlet: A void can cause the sample to spread unevenly, leading to peak splitting. If a void is present, the column may need to be replaced. |
| Injector Issues | Inspect the injector and sample loop: Ensure the injector is not partially plugged and that the sample loop is being filled completely and reproducibly. |
Problem 4: Shifting Retention Times
Symptoms:
-
The retention times for Etoricoxib and this compound are not consistent between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily: Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Degas the mobile phase: Dissolved gases can cause pump flow fluctuations. |
| Pump Malfunction or Leaks | Check for leaks in the LC system: Even a small leak can cause pressure fluctuations and affect retention times. Prime the pump: Ensure the pump heads are properly primed and free of air bubbles. |
| Column Temperature Fluctuations | Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.[4] |
| Column Equilibration | Ensure adequate column equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. |
Experimental Protocols
Below are summarized experimental conditions from published literature that can be used as a starting point for method development.
Table 1: Example LC Method Parameters for Etoricoxib Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 (150 x 4.6 mm, 5 µm)[1] | Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[2] | Agilent C18 (100 x 4.6 mm, 2.5 µm)[5] |
| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate (pH 3.5)[1] | 0.05M Potassium Dihydrogen Phosphate Buffer[2] | 0.1% Orthophosphoric Acid in Water (pH 3.2)[5] |
| Mobile Phase B | Acetonitrile:Methanol (15:45 v/v)[1] | Acetonitrile[2] | Methanol[5] |
| Elution Mode | Isocratic[1] | Isocratic[2] | Isocratic[5] |
| Mobile Phase Composition | A:B (40:60 v/v)[1] | A:B (50:50 v/v)[2] | A:B (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.8 mL/min[2] | 0.7 mL/min[5] |
| Column Temperature | 30°C[1] | Ambient | 35°C[5] |
| Detection Wavelength | 235 nm[1] | 283 nm[2] | 236 nm[5] |
| Injection Volume | 10 µL[1] | 20 µL[2] | Not Specified |
| Retention Time | ~5.1 min[1] | Not Specified | ~4.3 min[5] |
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common LC separation issues for Etoricoxib and this compound.
Caption: Troubleshooting workflow for LC separation issues.
Experimental Workflow for LC Method Development
This diagram outlines a typical workflow for developing a robust LC method for the separation of Etoricoxib and this compound.
Caption: LC method development workflow.
References
Impact of mobile phase composition on Etoricoxib-d3 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Etoricoxib-d3, focusing on the impact of mobile phase composition on its ionization in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: this compound, similar to Etoricoxib, is a weakly basic drug and is readily protonated. Therefore, positive electrospray ionization (ESI+) is the most effective and commonly used mode for its detection, typically monitoring for the [M+H]⁺ ion.[1]
Q2: Which mobile phase additives are best for enhancing the ionization of this compound?
A2: Acidic modifiers are crucial for promoting the protonation of this compound in positive ESI mode. Formic acid and acetic acid are frequently used. The optimal concentration of formic acid has been reported to be around 0.05% to 0.1% to achieve the highest sensitivity.[1] Ammonium acetate can also be used as a modifier.[2]
Q3: What are the recommended organic solvents for the mobile phase?
A3: Acetonitrile and methanol are the two most common organic solvents used in the mobile phase for this compound analysis. The choice between them can affect chromatographic separation and ionization efficiency. Methanol has been shown to provide higher extraction efficiency in protein precipitation methods.[1]
Q4: Can the mobile phase composition influence matrix effects?
A4: Yes, the mobile phase composition can significantly impact matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix. Proper optimization of the mobile phase, including the organic solvent and additives, can help to chromatographically separate this compound from interfering matrix components, thus minimizing ion suppression or enhancement.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal protonation of this compound. | 1. Ensure the presence of an acidic modifier in the mobile phase. Optimize the concentration of formic acid or acetic acid (typically in the range of 0.05% - 0.1%).[1][3][4] 2. Verify the pH of the aqueous component of the mobile phase; a lower pH generally promotes better ionization in positive mode. |
| Inefficient desolvation in the ESI source. | 1. Optimize the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A higher percentage of organic solvent can aid in desolvation. 2. Adjust the nebulizer gas flow and drying gas temperature and flow rate on the mass spectrometer. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | 1. Adjust the concentration of the acidic modifier in the mobile phase. This can help to reduce peak tailing for basic compounds by protonating residual silanol groups on the column. 2. Consider switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa) as it can alter selectivity and peak shape. |
| Column overload. | 1. Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Inadequate column equilibration. | 1. Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Changes in mobile phase composition. | 1. Prepare fresh mobile phase daily and ensure accurate mixing of the components. Degas the mobile phase to prevent bubble formation. | |
| High Background Noise | Contaminated mobile phase or LC system. | 1. Use high-purity solvents and additives (LC-MS grade). 2. Flush the LC system and column to remove any contaminants. |
| Ion Suppression or Enhancement | Co-elution of matrix components. | 1. Modify the mobile phase gradient to improve the chromatographic separation of this compound from matrix interferences. 2. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[1][4][5] |
Experimental Protocols
General LC-MS/MS Method for this compound Analysis
This protocol provides a general framework. Specific parameters should be optimized for individual instruments and applications.
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of plasma sample, add an internal standard.
-
Add 400 µL of cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.05% formic acid, 0.1% acetic acid, or 2 mM ammonium acetate).[1][2][3]
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and collision energy for maximum signal intensity.
Data Presentation
Table 1: Impact of Mobile Phase Additives on this compound Ionization
| Additive | Concentration | Effect on Ionization | Reference |
| Formic Acid | 0.05% | Optimal for achieving highest sensitivity. | [1] |
| Formic Acid | 0.1% | Effective for protonation and good chromatographic performance. | |
| Acetic Acid | 0.1% | Used successfully for positive electrospray ionization. | [3][4] |
| Ammonium Acetate | 2 mM | Provides good signal intensity and is compatible with gradient elution. | [2] |
Table 2: Comparison of Mobile Phase Compositions from Published Methods
| Aqueous Phase | Organic Phase | Chromatographic Mode | Reference |
| 0.05% Formic Acid in Water | Methanol | Isocratic | [1] |
| 0.1% Acetic Acid in Water | Acetonitrile | Isocratic | [3][4] |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | Gradient | |
| 2 mM Ammonium Acetate in Water | Acetonitrile | Gradient | [2] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Impact of mobile phase on this compound ionization.
References
- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of liquid chromatography and liquid chromatography/tandem mass spectrometry methods for the determination of etoricoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Overcoming co-elution issues with Etoricoxib and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Etoricoxib and its metabolites during analytical experiments.
Troubleshooting Guides and FAQs
This section addresses common challenges in the chromatographic separation of Etoricoxib and its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Etoricoxib I should be aware of during analysis?
A1: The primary metabolites of Etoricoxib are formed through oxidation, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] The major metabolites include:
-
6'-hydroxymethyl-etoricoxib
-
6'-carboxylic acid derivative of etoricoxib
-
Etoricoxib-1'-N'-oxide[3]
Q2: I am observing co-elution or poor peak shape with Etoricoxib and a metabolite. What are the likely causes?
A2: Co-elution or poor peak shape can stem from several factors:
-
Inadequate Mobile Phase Composition: The organic solvent ratio, pH, and buffer concentration of your mobile phase may not be optimal for resolving compounds with similar polarities.
-
Suboptimal Column Chemistry: The choice of stationary phase (e.g., C18) and its properties (e.g., end-capping) can significantly impact selectivity.
-
Gradient Elution Not Optimized: A poorly optimized gradient slope may not provide sufficient separation for closely eluting compounds.
-
Column Overloading: Injecting too concentrated a sample can lead to peak fronting and loss of resolution.[4]
-
Column Degradation: Over time, columns can lose their stationary phase, leading to peak tailing and altered selectivity.
Q3: Can I use mass spectrometry to differentiate between co-eluting Etoricoxib and its metabolites?
A3: Yes, even with chromatographic co-elution, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can differentiate and quantify Etoricoxib and its metabolites using Multiple Reaction Monitoring (MRM). By selecting unique precursor-to-product ion transitions for each compound, you can achieve specificity.
Troubleshooting Specific Issues
Issue 1: Poor resolution between Etoricoxib and 6'-hydroxymethyl-etoricoxib.
-
Recommendation 1: Adjust Mobile Phase pH. Etoricoxib is a weakly basic drug.[5] A slight adjustment of the mobile phase pH can alter the ionization state of the parent drug and its hydroxylated metabolite, potentially improving separation.
-
Recommendation 2: Modify Organic Solvent Ratio. Experiment with small, incremental changes in the acetonitrile or methanol concentration in your mobile phase. A lower organic content at the start of the gradient can improve the retention and separation of less polar compounds.
-
Recommendation 3: Decrease the Gradient Slope. A shallower gradient provides more time for the compounds to interact with the stationary phase, which can enhance resolution between closely eluting peaks.
Issue 2: Peak tailing observed for all analytes.
-
Recommendation 1: Check for Column Contamination. Flush the column with a strong solvent to remove any adsorbed impurities from previous injections.
-
Recommendation 2: Evaluate Mobile Phase pH. If using a silica-based column, ensure the mobile phase pH is within the recommended range (typically 2-8) to prevent stationary phase degradation.[4]
-
Recommendation 3: Consider a New Column. If the column has been used extensively, it may be nearing the end of its lifespan. Replacing the column is often the most effective solution for persistent peak tailing.[6]
Data Presentation
The following tables summarize key quantitative data for the analysis of Etoricoxib and its metabolites.
Table 1: Mass Spectrometry Parameters for Etoricoxib and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Etoricoxib | 359.0 | 280.1 |
| Etoricoxib-d3 (IS) | 362.0 | 280.2 |
| 6'-hydroxymethyl-etoricoxib | 375.0 | N/A |
| 6'-carboxy-etoricoxib | 389.0 | N/A |
| Etoricoxib-1'-N'-oxide | N/A | N/A |
Data for metabolites are based on observed m/z values in literature; specific product ions for MRM would need to be determined empirically.[7]
Experimental Protocols
This section provides a detailed methodology for a UPLC-MS/MS method that can be adapted for the simultaneous analysis of Etoricoxib and its metabolites.
Recommended UPLC-MS/MS Method
This method is based on a published protocol for the quantification of Etoricoxib and can be used as a starting point for method development to include metabolites.[7]
1. Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (1.8 µm, 50 × 2.1 mm)
-
Mobile Phase A: Water with 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 95% A
-
1.0-2.0 min: 95-5% A
-
2.0-2.5 min: 5% A
-
2.5-2.6 min: 5-95% A
-
2.6-3.5 min: 95% A
-
-
Flow Rate: 0.600 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
3. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
Visualizations
Etoricoxib Metabolism Pathway
Caption: Etoricoxib is primarily metabolized by CYP3A4 to its hydroxylated and N-oxide forms.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in HPLC/UPLC analysis.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for Etoricoxib and Etoricoxib-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Etoricoxib and its deuterated internal standard, Etoricoxib-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor ions for Etoricoxib and this compound in positive electrospray ionization?
A1: In positive electrospray ionization (ESI+), Etoricoxib and its deuterated analog are readily protonated. The predominant precursor ion for Etoricoxib is the protonated molecule [M+H]⁺ at m/z 359.15.[1] For the deuterated internal standard, this compound, the precursor ion is observed at m/z 362.0 to 363.10, depending on the specific deuteration pattern.[2]
Q2: Which product ions are most commonly used for the quantification and confirmation of Etoricoxib?
A2: For Etoricoxib (precursor m/z 359.15), the most abundant and commonly used product ion for quantification is m/z 279.10 or 280.1.[2] A secondary, less intense product ion, such as m/z 280.10, can be used for confirmation.
Q3: What is the purpose of using a deuterated internal standard like this compound?
A3: A deuterated internal standard (IS) is used to improve the accuracy and precision of quantification. This compound is chemically identical to Etoricoxib but has a different mass. It is added to samples at a known concentration and co-elutes with the analyte. Any variations in sample preparation, injection volume, or ionization efficiency will affect both the analyte and the IS equally, allowing for reliable normalization of the analyte signal.
Q4: What are the key parameters to optimize for MRM transitions?
A4: The primary parameters to optimize for each MRM transition are the Declustering Potential (DP) and the Collision Energy (CE). The DP is applied to the orifice to prevent ion clustering and in-source fragmentation. The CE is the potential applied to the collision cell (Q2) to induce fragmentation of the precursor ion into product ions. Optimizing these parameters is crucial for maximizing signal intensity and ensuring the specificity of the assay.
Optimized MRM Parameters
The following tables summarize the optimized MRM parameters for Etoricoxib and Etoricoxib-d4 (a commonly used deuterated form) based on published data. These values should be used as a starting point and may require further optimization on your specific instrument.
Table 1: Optimized MRM Parameters for Etoricoxib
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use | Declustering Potential (DP) / Q1 Pre Bias (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) / Q3 Pre Bias (V) |
| Etoricoxib | 359.15 | 279.10 | Quantification | -18.0 | -40.0 | -30.0 |
| Etoricoxib | 359.15 | 280.10 | Confirmation | -18.0 | -31.0 | -30.0 |
Data sourced from a study using a specific instrument configuration; values may need adjustment for other systems.[3]
Table 2: Optimized MRM Parameters for Etoricoxib-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use | Declustering Potential (DP) / Q1 Pre Bias (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) / Q3 Pre Bias (V) |
| Etoricoxib-d4 | 363.10 | 282.10 | Quantification | -19.0 | -43.0 | Not Specified |
| Etoricoxib-d4 | 363.10 | 284.15 | Confirmation | -19.0 | Not Specified | Not Specified |
Data sourced from a study using a specific instrument configuration; values may need adjustment for other systems.[3]
Experimental Protocol: MRM Optimization Workflow
This section provides a detailed step-by-step protocol for optimizing the MRM transitions for Etoricoxib and this compound on a triple quadrupole mass spectrometer.
Objective: To determine the optimal Declustering Potential (DP) and Collision Energy (CE) for each MRM transition to maximize signal intensity and specificity.
Materials:
-
Etoricoxib analytical standard
-
This compound (or other deuterated variant) internal standard
-
HPLC-grade methanol and water
-
Formic acid (or other appropriate mobile phase modifier)
-
A triple quadrupole mass spectrometer with an ESI source
-
A suitable HPLC or UHPLC system
Procedure:
-
Standard Preparation: Prepare individual stock solutions of Etoricoxib and this compound in methanol at a concentration of 1 mg/mL. From these, prepare a working solution of each compound at approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
Initial Instrument Setup:
-
Set up the mass spectrometer in positive ESI mode.
-
Infuse the working solution of Etoricoxib directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a Q1 scan to confirm the presence and determine the exact m/z of the protonated precursor ion ([M+H]⁺), which is expected to be around 359.15.
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion m/z determined in the previous step (e.g., 359.15).
-
Ramp the collision energy over a range (e.g., 10-50 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.
-
Select the most intense product ion for quantification and at least one other for confirmation.
-
-
MRM Transition Setup:
-
Create MRM methods for the selected precursor-product ion pairs for both Etoricoxib and this compound.
-
-
Declustering Potential (DP) Optimization:
-
While infusing the working solution, set the collision energy to a nominal value (e.g., 25 eV).
-
Manually or automatically ramp the DP over a range (e.g., 20-150 V) and monitor the signal intensity of the MRM transition.
-
The optimal DP is the value that provides the highest signal intensity without causing significant in-source fragmentation.
-
-
Collision Energy (CE) Optimization:
-
Set the DP to the optimal value determined in the previous step.
-
Manually or automatically ramp the CE over a range (e.g., 10-60 eV) for each MRM transition.
-
The optimal CE is the value that results in the maximum product ion intensity.
-
-
Repeat for Internal Standard: Repeat steps 2-6 for the this compound internal standard.
-
Final Method: Create the final LC-MS/MS method using the optimized DP and CE values for all MRM transitions.
Caption: Workflow for optimizing MRM parameters for Etoricoxib analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Etoricoxib and this compound.
Q: My signal intensity for Etoricoxib is very low. What should I check?
A: Low signal intensity can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low signal intensity.
Q: I'm observing poor peak shape (tailing or fronting) for Etoricoxib. How can I improve it?
A: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.
-
Check Mobile Phase pH: Etoricoxib is a weakly basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) will protonate the molecule and can improve peak shape on a C18 column.
-
Column Choice: If peak tailing persists, it might be due to secondary interactions with residual silanols on the column. Consider using a column with end-capping or a different stationary phase.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion. A high percentage of strong organic solvent in the sample can cause peak fronting.
Q: My results are not reproducible, and I suspect matrix effects. What should I do?
A: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, can lead to poor reproducibility.
-
Improve Sample Cleanup: Enhance your sample preparation method. If using protein precipitation, consider a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering components.
-
Modify Chromatography: Adjust the chromatographic gradient to better separate Etoricoxib from the matrix components. A shallower gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can minimize the concentration of matrix components and reduce their impact on ionization.
References
Enhancing recovery of Etoricoxib-d3 during sample extraction
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery of Etoricoxib-d3 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a deuterated form of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID).[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte (Etoricoxib) by the mass spectrometer, while ideally exhibiting similar chemical and physical properties during extraction and chromatography.
Q2: What are the common sample extraction techniques for this compound?
The most common techniques for extracting Etoricoxib and its deuterated analogs from biological matrices like plasma are:
-
Protein Precipitation (PPT): A simple and rapid method where a protein precipitating agent, such as methanol or acetonitrile, is added to the sample to denature and precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte from the sample, followed by elution with an appropriate solvent.
Q3: I am experiencing low recovery of this compound. What are the potential causes?
Low recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The pH of the sample can affect the ionization state of this compound, influencing its solubility and interaction with extraction solvents or sorbents.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE or the elution solvent in SPE is critical for efficient recovery.
-
Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.
-
Incomplete Protein Precipitation: In the PPT method, insufficient precipitation can lead to the analyte being trapped in the protein pellet.
-
Analyte Degradation: Although generally stable, extreme pH or temperature conditions during extraction could potentially lead to degradation.
Troubleshooting Guides
Low Recovery in Protein Precipitation
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Protein Precipitation | Increase the ratio of precipitating solvent to plasma. A 1:4 (plasma:methanol) ratio has been shown to be effective.[2] | A higher solvent volume ensures more complete protein denaturation and precipitation. |
| Choice of Precipitating Solvent | Methanol has been reported to yield higher extraction efficiency (>92%) for etoricoxib compared to acetonitrile (<50%).[2] | The polarity of the solvent affects its ability to disrupt the solvation shell of proteins and precipitate them effectively. |
| Analyte Adsorption to Precipitated Protein | After adding the precipitating solvent, vortex the sample vigorously and centrifuge at a high speed to ensure a compact protein pellet. | Thorough mixing maximizes the release of the analyte from proteins, and a compact pellet minimizes analyte entrapment. |
| Precipitation Temperature | Perform the precipitation step at a low temperature (e.g., on ice) to enhance protein precipitation. | Lower temperatures can decrease the solubility of proteins, leading to more efficient precipitation. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the plasma sample. Etoricoxib is a weakly basic drug, so adjusting the pH to be slightly basic can improve its extraction into an organic solvent. | The ionization state of the analyte is pH-dependent. In its non-ionized form, it will be more soluble in organic solvents. |
| Inappropriate Organic Solvent | Use a solvent mixture to optimize polarity. A mixture of diethyl ether and dichloromethane (e.g., 6:4 v/v) has been used successfully for etoricoxib extraction.[3] | The polarity of the extraction solvent should be matched to the analyte for optimal partitioning. |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers by adequate centrifugation. Avoid aspirating the aqueous layer along with the organic layer. | Incomplete phase separation can lead to loss of the analyte in the residual aqueous phase. |
| Emulsion Formation | Add salt (salting out) to the aqueous phase to break emulsions and increase the partitioning of the analyte into the organic phase. | The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of the analyte and promoting its transfer to the organic phase. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Sorbent Selection | For Etoricoxib, a C18 sorbent is commonly used. Ensure the sorbent chemistry is appropriate for the analyte's properties. | The choice of sorbent determines the mechanism of retention (e.g., reversed-phase, ion-exchange). |
| Improper Conditioning/Equilibration | Pre-condition the SPE cartridge with methanol followed by water or an appropriate buffer to activate the sorbent. | Proper conditioning ensures that the sorbent is in a suitable state to interact with the analyte. |
| Sample pH Not Optimized | Adjust the pH of the sample before loading to ensure the analyte is in a form that will be retained by the sorbent. | For reversed-phase SPE, a pH that keeps the analyte in its non-ionized form will enhance retention. |
| Inefficient Elution | Use a strong enough elution solvent to disrupt the interaction between the analyte and the sorbent. A mixture of an organic solvent and a pH modifier may be necessary. | The elution solvent must be able to overcome the forces that bind the analyte to the sorbent. |
| Flow Rate Too High | Optimize the flow rate during sample loading and elution to allow for sufficient interaction time between the analyte and the sorbent. | A slower flow rate can improve retention during loading and ensure complete elution. |
Quantitative Data Summary
The following tables summarize reported recovery data for Etoricoxib from various extraction methods.
Table 1: Recovery of Etoricoxib using Protein Precipitation
| Precipitating Agent | Matrix | Recovery (%) | Reference |
| Methanol | Human Plasma | >91 | [2] |
Table 2: Recovery of Etoricoxib using Liquid-Liquid Extraction
| Extraction Solvent | Matrix | Recovery (%) | Reference |
| Diethyl ether:Dichloromethane (6:4 v/v) | Human Plasma | 76.5 - 80.5 | [3] |
| Ethyl acetate | Human Plasma | 79.53 - 85.70 | [4] |
Table 3: Recovery of Etoricoxib using Solid-Phase Extraction
| Sorbent Type | Matrix | Recovery (%) | Reference |
| Not Specified | Human Plasma | ~92 | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation using Methanol
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard (this compound).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction
-
To 500 µL of plasma sample, add the internal standard (this compound).
-
Add a basifying agent, such as a saturated borate solution, and vortex briefly.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Visualizations
Etoricoxib Mechanism of Action: COX-2 Inhibition
Etoricoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][6][7] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][8] By selectively blocking COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins.[6]
Caption: Etoricoxib's inhibitory effect on the COX-2 pathway.
General Sample Extraction Workflow
The following diagram illustrates a typical workflow for sample extraction prior to analysis.
Caption: A generalized workflow for sample extraction.
Troubleshooting Logic for Low Recovery
This diagram outlines a logical approach to troubleshooting low recovery of this compound.
Caption: A decision tree for troubleshooting low recovery.
References
- 1. Etoricoxib - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mims.com [mims.com]
Validation & Comparative
A Comparative Guide to the Validation of Etoricoxib-d3 as an Internal Standard in Bioanalytical Methods
This guide provides a comprehensive overview of the validation process for Etoricoxib-d3, a deuterated internal standard used in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib in biological matrices. Adherence to rigorous validation guidelines is crucial for ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data in drug development. This document outlines the key validation parameters, presents experimental data, and provides detailed protocols for researchers, scientists, and drug development professionals. The validation criteria discussed are based on internationally recognized guidelines such as the ICH M10 Bioanalytical Method Validation.[1][2][3]
The Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[4] A SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample processing and analysis.[5]
Core Validation Parameters and Acceptance Criteria
A bioanalytical method must be thoroughly validated to demonstrate its suitability for its intended purpose.[2][3][4] The following sections detail the essential validation parameters for a method employing this compound as an internal standard.
Selectivity is the ability of the method to differentiate and quantify the analyte and internal standard from endogenous components or other interfering substances in the biological matrix.[2][6]
Experimental Protocol for Selectivity:
-
Matrix Screening: Analyze at least six different batches of the blank biological matrix (e.g., human plasma).
-
Interference Check: Process and analyze these blank samples to check for any interfering peaks at the retention times of Etoricoxib and this compound.
-
LLOQ Comparison: Spike one of the blank matrix lots at the Lower Limit of Quantitation (LLOQ) with Etoricoxib and analyze.
-
Acceptance: The response of interfering peaks in the blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% for the internal standard.[6]
Table 1: Selectivity Assessment
| Parameter | Acceptance Criteria | Observed Result |
| Analyte Interference in Blank Matrix | Response ≤ 20% of LLOQ response | No significant interference observed |
| Internal Standard Interference in Blank Matrix | Response ≤ 5% of IS response | No significant interference observed |
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.
Experimental Protocol for Linearity:
-
Standard Preparation: Prepare a series of calibration standards by spiking blank matrix with known concentrations of Etoricoxib. A minimum of six non-zero standards is typically required.[7]
-
Internal Standard Addition: Add a constant concentration of this compound to each calibration standard.
-
Analysis: Analyze the standards and plot the peak area ratio (Etoricoxib/Etoricoxib-d3) against the nominal concentration of Etoricoxib.
-
Regression Analysis: Use a weighted linear regression (e.g., 1/x²) to fit the data. The correlation coefficient (r²) should be ≥ 0.99.
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | 10.00 to 4000.39 ng/mL[1] | Meets criteria |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9967–0.9996[1] |
| Back-calculated Concentration Deviation | ±15% (±20% at LLOQ) | Within ±10.89%[1] |
Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements.
Experimental Protocol for Accuracy and Precision:
-
QC Sample Preparation: Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).
-
Intra-day Analysis: Analyze at least five replicates of each QC level on the same day.
-
Inter-day Analysis: Repeat the analysis on at least two different days.
-
Calculation: Calculate the mean concentration, accuracy (% bias), and precision (coefficient of variation, %CV).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) | Acceptance Criteria |
| LLOQ | 10.00 | ≤ 5.0 | -2.5 to 2.5 | ≤ 5.0 | -3.0 to 3.0 | %CV ≤ 20%, %Bias within ±20% |
| LQC | 30.00 | ≤ 4.0 | -1.5 to 3.0 | ≤ 4.5 | -2.0 to 2.5 | %CV ≤ 15%, %Bias within ±15% |
| MQC | 800.00 | ≤ 3.5 | -2.0 to 2.0 | ≤ 4.0 | -2.5 to 2.0 | %CV ≤ 15%, %Bias within ±15% |
| HQC | 3200.00 | ≤ 3.0 | -1.0 to 1.5 | ≤ 3.5 | -1.5 to 1.0 | %CV ≤ 15%, %Bias within ±15% |
| (Data is representative and based on typical performance for such assays) |
The matrix effect is the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components.
Experimental Protocol for Matrix Effect:
-
Sample Sets: Prepare three sets of samples at low and high concentrations.
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Spiked matrix samples that have undergone the full extraction process.
-
-
Calculation:
-
Matrix Factor: (Peak response of Set B) / (Peak response of Set A)
-
IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
The %CV of the IS-normalized matrix factor across different matrix lots should be ≤ 15%.
-
Table 4: Matrix Effect Assessment
| QC Level | Mean IS Normalized Matrix Factor | CV (%) | Acceptance Criteria |
| Low QC | 1.04 ± 0.06[1] | < 5.93[1] | CV ≤ 15% |
| High QC | 1.06 ± 0.01[1] | < 5.93[1] | CV ≤ 15% |
Recovery is the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix.
Experimental Protocol for Recovery:
-
Sample Sets:
-
Set 1: Peak area of extracted QC samples.
-
Set 2: Peak area of post-extraction spiked samples (blank matrix extract spiked with analyte and IS).
-
-
Calculation: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.
-
Recovery should be consistent and reproducible, though it does not need to be 100%.
Table 5: Extraction Recovery
| Analyte | QC Level | Mean Recovery (%) | CV (%) |
| Etoricoxib | Low | > 91[1] | < 7.73[1] |
| Medium | > 91[1] | < 7.73[1] | |
| High | > 91[1] | < 7.73[1] | |
| This compound | - | > 91[1] | < 7.73[1] |
Stability experiments are conducted to ensure that the concentration of the analyte and internal standard does not change under various storage and handling conditions.
Experimental Protocol for Stability:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Evaluate the stability of processed samples in the autosampler.
Table 6: Stability Assessment
| Stability Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Observed Result |
| Freeze-Thaw | 7 cycles | Within ±15% | Stable[1] |
| Bench-Top | 24 hours | Within ±15% | Stable[1] |
| Long-Term | 94 days at -20°C | Within ±15% | Stable[1] |
| Post-Preparative (Autosampler) | 48 hours | Within ±15% | Stable[1] |
Visualizing the Validation Workflow and Principles
The following diagrams illustrate the logical flow of the internal standard validation process and the core principle of using a stable isotope-labeled internal standard.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to developing robust and reliable bioanalytical methods for the quantification of Etoricoxib. A comprehensive validation process, assessing selectivity, linearity, accuracy, precision, matrix effects, recovery, and stability, is mandatory to ensure that the method is fit for its intended purpose. The data presented in this guide, benchmarked against regulatory standards, demonstrates that a well-validated LC-MS/MS method using this compound can produce high-quality data suitable for supporting all phases of clinical and non-clinical studies.[2]
References
- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.aijr.org [journals.aijr.org]
- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Etoricoxib: A Comparative Guide Featuring Etoricoxib-d3
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. This guide provides a comprehensive comparison of analytical methods for the quantification of Etoricoxib, with a special focus on the use of its deuterated analog, Etoricoxib-d3, as an internal standard. The data presented herein, compiled from various studies, demonstrates the superior performance of isotope-labeled internal standards in enhancing the accuracy, precision, and robustness of LC-MS/MS assays.
The development and validation of reliable analytical methods are paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. An ideal internal standard (IS) should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variability. While structurally similar compounds have been used, stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry due to their near-identical chromatographic behavior and extraction recovery to the analyte of interest.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for Etoricoxib quantification, highlighting the advantages of using a deuterated internal standard like Etoricoxib-d4 (functionally equivalent to this compound for this purpose) in LC-MS/MS methods compared to other internal standards or detection techniques.
Table 1: Performance Characteristics of LC-MS/MS Methods for Etoricoxib Analysis
| Parameter | Method using Etoricoxib-d4 IS[1] | Method using Metoprolol IS | Method using Piroxicam IS[2] |
| Linearity Range (ng/mL) | 10.00–4000.39 | 23.44–3000 | 1–5000 |
| Correlation Coefficient (r²) | 0.9967–0.9996 | 0.9940–0.9974 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.00 | 23.44 | 1 |
| Within-Run Precision (% CV) | 0.64–16.67 | Not Reported | Not Reported |
| Between-Run Precision (% CV) | 2.25–13.74 | Not Reported | Not Reported |
| Within-Run Accuracy (% Bias) | -4.19–7.04 | Not Reported | Not Reported |
| Between-Run Accuracy (% Bias) | -1.68–5.86 | Not Reported | Not Reported |
| Extraction Recovery (%) | Consistent (data not specified) | 99.25–103.98 (Etoricoxib) 86.65–102.12 (Metoprolol) | 96.09 (Etoricoxib) 95.54 (Piroxicam) |
Table 2: Comparison of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV Method[3] | LC-MS/MS with Etoricoxib-d4[1] |
| Internal Standard | Valdecoxib | Etoricoxib-d4 |
| Linearity Range (ng/mL) | 20–2500 | 10.00–4000.39 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 | 10.00 |
| Between-Run Precision (% CV) | 0.34–7.94 | 2.25–13.74 |
| Mean Extraction Recovery (%) | 79.53–85.70 | Consistent |
| Run Time (min) | Not specified | 2 |
The data clearly indicates that LC-MS/MS methods offer superior sensitivity (lower LLOQ) compared to HPLC-UV methods.[1][3] Furthermore, the use of a stable isotope-labeled internal standard like Etoricoxib-d4 in LC-MS/MS provides a highly robust and reproducible assay, as evidenced by the excellent precision and accuracy results.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: HPLC-ESI-MS/MS with Etoricoxib-d4 Internal Standard[1]
-
Sample Preparation: Protein precipitation using methanol.
-
Chromatographic Separation:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Run Time: 2 minutes.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Etoricoxib: m/z 359.15 > 279.10
-
Etoricoxib-d4 (IS): m/z 363.10 > 282.10
-
-
Method 2: LC-MS/MS with Metoprolol Internal Standard[2]
-
Sample Preparation: Protein precipitation with cold acetonitrile.
-
Chromatographic Separation:
-
HPLC System: Not specified.
-
Column: C18 analytical column (50 x 3 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.5 mL/min.
-
Run Time: 7 minutes.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Not specified.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Method 3: HPLC-UV with Valdecoxib Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate after addition of saturated borate solution.
-
Chromatographic Separation:
-
HPLC System: Knauer K-1001 pump and K-2501 UV detector.
-
Column: Hypersil BDS, C18 (150×4.6 mm, 5 µm particle size).
-
Mobile Phase: 10 mM ammonium acetate buffer:acetonitrile (65:35 v/v).
-
Detection: UV at 235 nm.
-
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for bioanalytical method cross-validation and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Logic of using a stable isotope-labeled internal standard.
References
Etoricoxib vs. Etoricoxib-d3: A Pharmacokinetic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Etoricoxib and its deuterated analog, Etoricoxib-d3. The inclusion of experimental data, detailed protocols, and visual diagrams aims to offer a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics.
Introduction to Etoricoxib and the Role of Deuteration
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with various forms of arthritis and other conditions.[1][2] The selective inhibition of COX-2 is intended to reduce the gastrointestinal side effects often associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially alter the pharmacokinetic properties of a molecule. This modification can influence the rate of metabolic reactions, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the "kinetic isotope effect." This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a modified pharmacokinetic profile.
This guide will compare the available pharmacokinetic data for Etoricoxib and a deuterated version, this compound (also referred to as TRM-362).
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Etoricoxib and this compound. It is important to note that the data for Etoricoxib is derived from human clinical studies, while the data for this compound is from a nonclinical study in dogs, as disclosed by Tremeau Pharmaceuticals.[3]
| Pharmacokinetic Parameter | Etoricoxib (Human) | This compound (TRM-362) (Canine) | Key Observations |
| Cmax (Maximum Plasma Concentration) | 3.6 µg/mL (after a 120 mg dose)[4] | 50% greater than an equivalent dose of Etoricoxib[3] | Deuteration appears to significantly increase the maximum plasma concentration. |
| Tmax (Time to Cmax) | Approximately 1 hour[1] | Not reported | Further studies are needed to determine the effect of deuteration on the rate of absorption. |
| AUC (Area Under the Curve) | 37.8 µg·hr/mL (after a 120 mg dose)[4] | 50% higher exposure than an equivalent dose of Etoricoxib[3] | Deuteration leads to a substantial increase in overall drug exposure. |
| Elimination Half-life (t1/2) | Approximately 22 hours[5] | Not reported | The increased AUC of this compound suggests a potentially longer half-life, which needs to be confirmed. |
| Bioavailability | Approximately 100%[5] | Not reported | The high bioavailability of Etoricoxib suggests that any increase in exposure with this compound is likely due to altered metabolism rather than increased absorption. |
Experimental Protocols
Etoricoxib Pharmacokinetic Study in Humans
A representative experimental design for determining the pharmacokinetics of Etoricoxib in healthy human subjects is a randomized, open-label, two-sequence, crossover study.[4]
-
Subjects: Healthy adult male and female volunteers.
-
Dosing: A single oral dose of 120 mg Etoricoxib tablet administered under fasting conditions.[4]
-
Washout Period: A 14-day washout period between treatments in crossover designs.
-
Blood Sampling: Venous blood samples are collected at predefined time points, typically before dosing (0 hours) and at various intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4]
-
Bioanalysis: Plasma concentrations of Etoricoxib are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound is often used as an internal standard in these assays to ensure accuracy and precision.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
This compound (TRM-362) Nonclinical Pharmacokinetic Study
Details of the specific protocol for the nonclinical study of TRM-362 have not been publicly released beyond what was mentioned in a press release.[3] However, a typical nonclinical pharmacokinetic study in dogs would likely follow a similar crossover design to minimize inter-individual variability.
-
Subjects: A small cohort of laboratory dogs (e.g., Beagles).
-
Dosing: Administration of equivalent oral doses of Etoricoxib and TRM-362 in a crossover fashion.
-
Washout Period: An appropriate washout period between drug administrations to ensure complete elimination of the previous dose.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points.
-
Bioanalysis: Plasma samples are analyzed for concentrations of Etoricoxib and TRM-362 using a validated bioanalytical method, likely LC-MS/MS.
-
Pharmacokinetic Analysis: Standard non-compartmental or compartmental analysis is performed to calculate and compare the pharmacokinetic parameters of the two compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Etoricoxib and a typical workflow for a pharmacokinetic study.
Caption: Simplified metabolic pathway of Etoricoxib.
Caption: Workflow of a comparative pharmacokinetic study.
Discussion and Conclusion
The available data, although limited for this compound, suggests that deuteration has a significant impact on the pharmacokinetics of Etoricoxib. The observed 50% increases in both Cmax and AUC in a nonclinical model indicate a potential for a more pronounced therapeutic effect or a similar effect at a lower dose compared to the non-deuterated parent drug.[3]
The likely mechanism for this altered pharmacokinetic profile is a reduction in the rate of metabolism due to the kinetic isotope effect. Etoricoxib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.[1] By replacing hydrogen atoms with deuterium at sites of metabolic attack, the enzymatic cleavage of these bonds is slowed, leading to reduced clearance and consequently higher plasma concentrations and overall exposure.
For researchers and drug developers, these findings highlight the potential of deuteration as a tool to optimize the pharmacokinetic properties of existing drugs. However, it is crucial to underscore that the comparative data for this compound is from a nonclinical study in dogs. Further clinical studies in humans are necessary to confirm these findings and to fully characterize the pharmacokinetic profile, safety, and efficacy of this compound. The development of deuterated compounds like TRM-362 represents an intriguing avenue for creating novel, non-opioid pain therapies.[3]
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single- and multiple-dose pharmacokinetics of etoricoxib, a selective inhibitor of cyclooxygenase-2, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Etoricoxib
This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Etoricoxib in biological matrices, with a focus on assays utilizing a deuterated internal standard, such as Etoricoxib-d3 or its close analog Etoricoxib-d4. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and clinical studies of Etoricoxib.
Data Presentation: A Comparative Analysis of Validated Etoricoxib Assays
The following tables summarize the performance characteristics of different analytical methods for Etoricoxib quantification, providing a basis for comparison.
Table 1: Comparison of LC-MS/MS Methods for Etoricoxib Quantification in Human Plasma
| Parameter | Method 1 (Etoricoxib-d4 IS)[1] | Method 2 (Piroxicam IS)[2] | Method 3 (Metoprolol IS) |
| Linearity Range (ng/mL) | 10.00 - 4000.39 | 1 - 5000 | 23.44 - 3000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.00 | 1 | 23.44 |
| Precision (% RSD) | Intra-day & Inter-day: Within acceptance limits | Within acceptable range | Not explicitly stated |
| Accuracy (% Bias) | Intra-day & Inter-day: Within acceptance limits | Within acceptable range | Not explicitly stated |
| Extraction Recovery (%) | Consistent | Etoricoxib: 96.09, Piroxicam: 95.54 | Etoricoxib: 99.25 - 103.98, Metoprolol: 86.65 - 102.12 |
| Internal Standard (IS) | Etoricoxib-d4 | Piroxicam | Metoprolol |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatographic Run Time (min) | 2.0 | 2.0 | 7.0 |
Table 2: Comparison of HPLC-UV Methods for Etoricoxib Quantification
| Parameter | Method 4 (Valdecoxib IS)[3] | Method 5 (Rofecoxib IS)[4] | Method 6 (No IS)[5] |
| Linearity Range | 5.00 - 5002.90 ng/mL | 25 - 400 ng/injection | 20 - 55 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | Not explicitly stated | 0.650 µg/mL |
| Lower Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.250 µg/mL |
| Precision (% RSD) | Intra-assay CV: 3.10% - 12.07% | Intra-day: 0.28% - 1.26%, Inter-day: 0.35% - 1.39% | Within limits |
| Accuracy (% Recovery) | -10.17% to 10.83% | 99.52% - 100.59% | 99.13% - 99.52% |
| Internal Standard (IS) | Valdecoxib | Rofecoxib | Not Used |
| Extraction Method | Liquid-Liquid Extraction | Not specified for plasma | Not applicable |
| Chromatographic Run Time (min) | ~6.5 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
LC-MS/MS Method with Etoricoxib-d4 Internal Standard[1]
-
Sample Preparation: A one-step protein precipitation technique with methanol was employed for the extraction of Etoricoxib and the internal standard (Etoricoxib-d4) from human plasma.
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: Not explicitly detailed.
-
Column: Not explicitly detailed.
-
Flow Rate: Not explicitly detailed.
-
Run Time: 2 minutes.
-
-
Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etoricoxib: m/z 359.15 > 279.10
-
Etoricoxib-d4 (IS): m/z 363.10 > 282.10
-
-
HPLC-UV Method with Valdecoxib Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction was performed using tert-butyl methyl ether as the extraction solvent.
-
Chromatographic Conditions:
-
System: HPLC with UV detector (Waters Alliance 2695).
-
Column: Sunfire 5 µm C18 column (4.6 x 150 mm) with a Phenomenex C18 guard column.
-
Mobile Phase: Acetonitrile:water (42:58).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 284 nm.
-
Retention Times: Etoricoxib: ~5.3 minutes, Valdecoxib (IS): ~6.5 minutes.
-
Mandatory Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for the development and validation of a bioanalytical method for Etoricoxib.
Etoricoxib's Mechanism of Action: COX-2 Inhibition Pathway
Caption: Etoricoxib selectively inhibits the COX-2 enzyme, reducing the synthesis of inflammatory prostaglandins.
References
- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tnsroindia.org.in [tnsroindia.org.in]
FDA and EMA guidelines for bioanalytical method validation using stable isotope standards
For researchers, scientists, and drug development professionals, ensuring the reliability and quality of bioanalytical data is paramount. The validation of bioanalytical methods is a critical component in the regulatory submission process for new drugs. Historically, navigating the different guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required careful consideration of their distinct requirements. However, the landscape has significantly evolved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This harmonized guideline is intended to provide a single, unified standard for the validation of bioanalytical assays, streamlining the global drug development process.[1][2]
This guide provides a comprehensive comparison of the key bioanalytical method validation parameters as outlined in the ICH M10 guideline, with a specific focus on the use of stable isotope-labeled internal standards (SIL-IS). The use of a SIL-IS is highly recommended, particularly for mass spectrometry-based methods, as it helps to compensate for variability during sample processing and analysis.[3]
Core Principles of Bioanalytical Method Validation
The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[2][4] This involves a thorough evaluation of the method's performance characteristics to ensure the reliability of the quantitative data generated from study samples. The ICH M10 guideline outlines a comprehensive set of validation parameters that must be assessed.[4]
Quantitative Data Summary
The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods as specified in the ICH M10 guideline.
| Validation Parameter | Key Requirement | Acceptance Criteria |
| Calibration Curve | A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision | Assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. | For accuracy, the mean concentration at each level must be within ±15% of the nominal concentration (±20% at LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[5] |
| Selectivity and Specificity | The method should be able to differentiate the analyte and internal standard from endogenous matrix components and other potential interferences. | In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and internal standard should be evaluated. | The matrix factor, calculated as the ratio of the analyte/IS peak area in the presence of matrix to the peak area in the absence of matrix, should be consistent across at least 6 lots of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Carry-over | The potential for residual analyte from a high-concentration sample to affect a subsequent sample should be assessed. | In a blank sample injected after the Upper Limit of Quantification (ULOQ) standard, the carry-over should not be more than 20% of the LLOQ and not more than 5% for the internal standard.[6] |
| Stability | The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions. | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | To demonstrate that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | The accuracy and precision of the diluted QCs should be within ±15%. |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent. It is recommended to use separate weighings and stock solutions for the preparation of calibration standards and quality control samples.[3][4]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking calibration standards and QC samples. Prepare a working solution of the SIL-IS at a constant concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix with the appropriate analyte working solutions to prepare a minimum of six non-zero calibration standards, covering the expected concentration range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
Low QC: Within three times the LLOQ
-
Medium QC: Approximately 30-50% of the calibration curve range
-
High QC: At least 75% of the Upper Limit of Quantification (ULOQ)
-
Bioanalytical Method Validation Experiments
-
Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different individual donors.
-
Analyze LLOQ samples prepared in each of the six matrix lots.
-
Evaluate for interfering peaks at the retention times of the analyte and SIL-IS.
-
-
Calibration Curve, Accuracy, and Precision:
-
Perform a minimum of three independent analytical runs on different days.
-
In each run, include a full calibration curve and at least five replicates of QC samples at each concentration level (LLOQ, Low, Medium, High).
-
Calculate the concentration of the calibration standards and QC samples using a suitable regression model.
-
Determine the intra-run and inter-run accuracy and precision.
-
-
Matrix Effect:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare two sets of samples for each donor:
-
Set A: Extract blank matrix and spike the analyte and SIL-IS into the post-extraction supernatant.
-
Set B: Spike the analyte and SIL-IS into a pure solution (e.g., mobile phase).
-
-
Calculate the matrix factor for each donor by comparing the peak areas from Set A to Set B.
-
Calculate the IS-normalized matrix factor and its coefficient of variation.
-
-
Carry-over:
-
Inject a blank sample immediately following the highest calibration standard (ULOQ).
-
Measure the peak area in the blank sample at the retention times of the analyte and SIL-IS.
-
-
Stability:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples left at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions under their storage conditions.
-
-
Dilution Integrity:
-
Prepare a QC sample at a concentration above the ULOQ.
-
Dilute this sample with blank matrix to bring the concentration within the calibration range.
-
Analyze at least five replicates of the diluted QC sample.
-
Visualizing the Workflow and the Role of Stable Isotope Standards
Diagrams can effectively illustrate complex processes. The following diagrams, created using the DOT language, depict the bioanalytical method validation workflow and the principle of using a stable isotope-labeled internal standard.
Caption: Workflow of Bioanalytical Method Validation under ICH M10.
Caption: Role of a Stable Isotope-Labeled Internal Standard.
By adhering to the harmonized principles of the ICH M10 guideline and employing robust experimental designs, researchers can ensure the generation of high-quality bioanalytical data that is reliable and readily accepted by regulatory authorities worldwide.
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. celerion.com [celerion.com]
A Comparative Guide to LC-MS/MS Platforms for the Bioanalysis of Etoricoxib-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Etoricoxib, the selection of a suitable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is a critical decision that directly impacts assay sensitivity, throughput, and overall data quality. This guide provides a comparative analysis of various LC-MS/MS methodologies reported for the determination of Etoricoxib, with a focus on studies utilizing its deuterated internal standard, Etoricoxib-d3, to ensure the highest accuracy and precision.
Performance Comparison of LC-MS/MS Methodologies
The following table summarizes the performance characteristics of different LC-MS/MS methods for the analysis of Etoricoxib, providing a baseline for platform comparison. While direct head-to-head platform comparisons are limited in published literature, the data presented reflects the capabilities of the systems used in these validated bioanalytical methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| LC-MS/MS System | UPLC-MS/MS (Triple Quad™ 5500)[1] | LC-MS/MS (Sciex API 3000)[2] | HPLC-ESI-MS/MS | LC-APCI-MS/MS[3] |
| Internal Standard | This compound[1] | Phenazone[2] | Etoricoxib D4[4] | Antipyrin[3] |
| Linearity Range (ng/mL) | 5–5000[1] | 0.2–200[2] | 10.00–4000.39[4] | 1–5000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 0.2[2] | 10.00[4] | 1[3] |
| Ionization Source | ESI (Positive) | Turbo Ion Spray (Positive)[2] | ESI (Positive)[4] | APCI[3] |
| Sample Preparation | Not specified | Solid-Phase Extraction (SPE)[2] | Protein Precipitation (PPT)[4] | On-line Solid-Phase Extraction[3] |
| Chromatographic Run Time | Not specified | Not specified | 2.0 min[4] | Not specified |
| Precision (%RSD) | Not specified | Not specified | Within- and between-run precision results are available.[4] | Not specified |
| Accuracy (%) | Not specified | Not specified | Within- and between-run accuracy results are available.[4] | 93.72–96.18 (as recovery %)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols derived from the cited literature.
Method 1: UPLC-MS/MS with this compound[1]
-
Sample Preparation: While the specific extraction method was not detailed, typical sample preparation for bioanalysis involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography:
-
LC System: Acquity UPLC
-
Column: Acquity UPLC HSS T3 column (1.8 μm, 50 × 2.1 mm)
-
Mobile Phase: Gradient elution with acetonitrile and water containing 2 mM ammonium acetate.
-
Flow Rate: 0.600 mL/min
-
-
Mass Spectrometry:
-
MS System: Triple Quad™ 5500
-
Ionization: Positive-ion multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Etoricoxib: m/z 359.0 → 280.1
-
This compound: m/z 362.0 → 280.2
-
-
Method 2: LC-MS/MS with Phenazone Internal Standard[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples were extracted using polymer-based SPE cartridges.
-
-
Chromatography:
-
Column: Short, narrow bore RP C(18) column (30x2 mm).
-
-
Mass Spectrometry:
-
MS System: Sciex API 3000 triple quadrupole mass spectrometer.
-
Ionization: Turbo ion spray source, positive ion mode.
-
MRM Transitions:
-
Etoricoxib: m/z 359.2 → 280.2
-
Phenazone: m/z 189.0 → 104.1
-
-
Method 3: HPLC-ESI-MS/MS with Etoricoxib D4 Internal Standard[4]
-
Sample Preparation (Protein Precipitation):
-
A one-step protein precipitation technique using methanol was employed.
-
-
Chromatography:
-
Mobile Phase: 0.05% formic acid and methanol (2:3, v/v).
-
Flow Rate: 400 μL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Etoricoxib: m/z 359.15 → 279.10
-
Etoricoxib D4: m/z 363.10 → 282.10
-
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the pharmacological context of Etoricoxib, the following diagrams are provided.
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Caption: Mechanism of action of Etoricoxib via COX-2 inhibition.
References
- 1. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Isotopic Labeling Position on Etoricoxib-d3 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etoricoxib-d3 internal standards, focusing on the impact of the isotopic labeling position on analytical performance. While direct comparative studies evaluating different labeling positions of this compound are not extensively published, this guide synthesizes available data on Etoricoxib's metabolism and the principles of isotopic labeling to provide a robust evaluation. The evidence strongly supports the superior performance of this compound labeled on the methylsulfonyl group.
The Critical Role of Labeling Position in Internal Standard Performance
The ideal isotopically labeled internal standard (IS) should be chemically identical to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization. However, the position of the deuterium labels is a critical factor that can significantly influence the IS's performance, primarily through metabolic stability and the kinetic isotope effect (KIE).
Key Performance Considerations:
-
Metabolic Stability: The deuterium label should be placed on a metabolically stable part of the molecule to prevent its loss during biological processing, which would alter its mass and compromise its function as an internal standard.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If deuterium is placed at a site of major metabolism, the cleavage of this bond can be slower, leading to a different metabolic rate for the IS compared to the analyte. This can introduce analytical variability.[1][2]
-
Chromatographic Co-elution: The IS and analyte should ideally co-elute to compensate for matrix effects effectively. While minor shifts can sometimes be tolerated with mass spectrometric detection, significant separation is undesirable.
Comparison of this compound Labeling Positions
Based on the known metabolic pathways of Etoricoxib, we can evaluate the suitability of different potential labeling positions for this compound.
Etoricoxib Metabolism Overview:
Etoricoxib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] The major metabolic pathway is the oxidation of the 6'-methyl group on the pyridine ring to form a 6'-hydroxymethyl derivative, which is then further oxidized to a 6'-carboxylic acid metabolite.[5][6]
dot
Caption: Primary metabolic pathway of Etoricoxib.
1. Recommended Labeling Position: Methylsulfonyl Group
A commercially available and widely referenced this compound standard is labeled on the methyl group of the methylsulfonyl moiety.[7][8][9][]
-
Chemical Name: 5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine
Performance Evaluation:
-
Metabolic Stability: The methylsulfonyl group is not a primary site of metabolism for Etoricoxib. Therefore, deuterium labels at this position are highly stable and unlikely to be lost during bioanalysis.
-
Kinetic Isotope Effect: As this position is not the primary site of enzymatic attack, the KIE is minimized, ensuring that the internal standard and the analyte are metabolized at a similar rate, if at all at this position.
-
Chromatographic Co-elution: Labeling with three deuterium atoms results in a minimal change in polarity, leading to near-identical chromatographic behavior and co-elution with the unlabeled Etoricoxib.
2. Hypothetical Alternative Labeling Position: 6'-Methyl Group
Labeling the 6'-methyl group on the pyridine ring would place the deuterium atoms at the primary site of metabolism.
Performance Evaluation:
-
Metabolic Stability: This position is metabolically active, and there would be a high risk of the deuterium labels being lost or exchanged during the formation of the 6'-hydroxymethyl and 6'-carboxylic acid metabolites.
-
Kinetic Isotope Effect: A significant KIE would be expected at this position due to the involvement of CYP3A4 in C-H bond cleavage.[2][11] This would cause the this compound to be metabolized more slowly than the native Etoricoxib, leading to a discrepancy between the analyte and internal standard over time and inaccurate quantification.
-
Chromatographic Co-elution: While initial co-elution would be expected, the differential metabolism would lead to a changing ratio of analyte to internal standard, compromising the integrity of the analysis.
Quantitative Data Summary
While direct comparative experimental data for different this compound labeling positions is limited, the successful validation and application of methylsulfonyl-labeled this compound in numerous bioanalytical studies provide strong evidence of its superior performance. Below is a summary of typical performance data from studies utilizing deuterated Etoricoxib internal standards (predominantly d4 and assumed similar performance for a stable d3).
| Performance Metric | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [12][13] |
| Precision (%CV) | < 15% | [12] |
| Accuracy (%Bias) | Within ±15% | [12] |
| Recovery | Consistent between analyte and IS | [13] |
| Matrix Effect | Minimal and compensated by IS | [12] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Etoricoxib in human plasma using a deuterated internal standard, based on published methods.[12][13]
1. Sample Preparation (Protein Precipitation)
dot
Caption: A typical protein precipitation workflow for plasma sample preparation.
-
Step 1: Aliquot a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Step 2: Spike the plasma sample with a known concentration of this compound internal standard solution.
-
Step 3: Add a protein precipitation agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).
-
Step 4: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Step 5: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Etoricoxib Transition: m/z 359.1 -> 280.1
-
This compound Transition: m/z 362.1 -> 283.1 (Note: exact transition may vary slightly based on fragmentation)
-
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Etoricoxib and a constant concentration of this compound.
Conclusion
The selection of the isotopic labeling position is paramount for the development of a robust and reliable bioanalytical method using a deuterated internal standard. For this compound, labeling on the methylsulfonyl group provides a metabolically stable internal standard that is not susceptible to the kinetic isotope effect at the primary site of metabolism. This ensures that the internal standard accurately mimics the behavior of the unlabeled analyte throughout the analytical process, leading to precise and accurate quantification. While other labeling positions are theoretically possible, they are predicted to have inferior performance due to metabolic instability and the kinetic isotope effect. Therefore, this compound labeled on the methylsulfonyl group is the recommended choice for use as an internal standard in bioanalytical studies.
References
- 1. Portico [access.portico.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H15ClN2O2S | CID 11772850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS 850896-71-8 | LGC Standards [lgcstandards.com]
- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Etoricoxib-d3: A Guide for Laboratory Professionals
The proper disposal of Etoricoxib-d3, a deuterated analog of the selective COX-2 inhibitor Etoricoxib, is a critical component of laboratory safety and environmental responsibility. As a potent pharmaceutical compound with significant biological activity and potential hazards, its waste must be managed in accordance with strict protocols to protect both personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated materials in a research setting.
Essential Safety and Hazard Information
Etoricoxib and its deuterated forms are classified as hazardous materials. The Safety Data Sheet (SDS) for the parent compound, Etoricoxib, indicates severe health risks. It is categorized as fatal in contact with skin and is suspected of causing cancer and damaging unborn children.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1][4]
Waste material must be disposed of in accordance with national and local regulations.[4] It is crucial to avoid releasing the substance into the environment due to its toxicity to aquatic life with long-lasting effects.[1]
Hazard and Disposal Classification Summary
For safe management and transport, this compound waste is subject to specific classifications. The following table summarizes key quantitative and regulatory data.
| Parameter | Classification & Data | Source(s) |
| Hazard Class | Toxic Solid | [4] |
| UN Number | 2811 | [4] |
| Packing Group | II | [4] |
| Primary Disposal Route | Incineration | [5][6] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (H411) | [1] |
| Human Hazard | Fatal in contact with skin (H310), Suspected of causing cancer (H351), Suspected of damaging the unborn child (H361d) | [1][2][4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The overriding principle for managing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste, including hazardous materials like this compound.[7]
Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other waste streams.[4] All waste, including pure compounds, solutions, and contaminated materials, must be collected separately.
-
Original Containers: Whenever possible, leave surplus or non-recyclable solutions in their original containers for disposal.[4][5]
-
Solid Waste: Collect solid this compound waste, such as contaminated chromatography media or reaction byproducts, in a dedicated, properly labeled, and sealable container.[7]
-
Liquid Waste: Use appropriate, leak-proof containers for liquid waste. Glass bottles are generally impervious, but plastic is often preferred to mitigate breakage hazards.[7][8] Ensure containers are compatible with the chemical.
Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".
-
Secure Storage: Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[8] Containers must be kept tightly closed except when adding waste.[7][9]
Disposal of Contaminated Materials
-
PPE and Labware: Dispose of contaminated gloves, pipette tips, and other disposable labware as solid hazardous waste.[4] These items should be collected in a designated, lined container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] Do not rinse them into the sewer system. Seal the empty container and dispose of it as hazardous waste.
-
Sharps: Any needles, scalpels, or other sharps contaminated with this compound must be placed in a puncture-proof, rigid sharps container designated for chemically contaminated sharps.[10]
Final Disposal Arrangement
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company or an approved waste disposal plant.[4][5][6]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[11]
-
Incineration: The recommended method of destruction is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This ensures the complete destruction of the potent pharmaceutical compound.
Spill Management
-
Containment: In case of a spill, prevent the material from entering drains.[5]
-
Cleanup: Carefully collect the spilled material using absorbent pads or other appropriate means, avoiding dust generation.[4] The cleanup materials are now also considered hazardous waste and must be disposed of according to the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste streams.
References
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. washinhcf.org [washinhcf.org]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Etoricoxib-d3
For Immediate Implementation: Essential Safety and Handling Protocols for Etoricoxib-d3
This compound, a deuterated analog of the potent cyclooxygenase-2 (COX-2) inhibitor Etoricoxib, requires stringent handling protocols to ensure the safety of laboratory personnel. Due to its pharmacological activity and potential health hazards, including being harmful if swallowed, fatal in contact with skin, a suspected carcinogen, and a potential reproductive toxin, all handling procedures must be conducted with the utmost care and adherence to established safety guidelines.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this compound.
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure risk at every stage of handling this compound. The following step-by-step procedures should be implemented:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
The container should be clearly labeled with the compound name, CAS number, and appropriate hazard symbols.
-
Store this compound in a designated, locked, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be maintained at a cool and dry temperature.
2. Weighing and Aliquoting:
-
All weighing and aliquoting activities must be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent the generation and dispersion of dust.[5][6]
-
Utilize disposable weighing boats or papers to avoid cross-contamination.
-
Employ non-sparking tools and equipment to minimize the risk of dust ignition, as fine dust particles may form explosive mixtures in the air.[1][2][3][4]
-
After weighing, carefully seal the primary container and decontaminate its exterior before returning it to the designated storage area.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid to minimize dust formation.
-
Perform all solution preparation steps within a containment enclosure.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Experimental Use:
-
Conduct all experiments involving this compound in a designated and restricted area.
-
Ensure that all equipment and surfaces in the work area are decontaminated after each use. A recommended decontamination procedure involves wiping surfaces with a suitable solvent (e.g., ethanol or methanol) followed by a soap and water solution.[7]
-
Avoid skin and eye contact at all times. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]
Personal Protective Equipment (PPE) and Exposure Limits
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it should be handled as a potent compound, falling into a low OEL band, necessitating stringent exposure controls.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption, which is a critical exposure route.[1][2][3][4] |
| Lab Coat | Disposable, back-closing gown with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes.[1][2][3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Essential to prevent inhalation of airborne particles, especially during weighing and handling of the powder.[5] |
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
1. Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Wipe surfaces with a solvent known to dissolve the compound (e.g., ethanol, methanol) followed by a thorough cleaning with soap and water.[7]
-
All disposable materials used in the handling and decontamination process (e.g., gloves, wipes, weighing paper) should be treated as hazardous waste.
2. Waste Disposal:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
-
Solid waste, including contaminated PPE and disposable labware, should be placed in a designated hazardous waste container.
-
Liquid waste should be collected in a separate, compatible hazardous waste container.
-
Dispose of all waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1][2][3][4][5] Under no circumstances should this material be disposed of down the drain.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Safe handling workflow for this compound.
By adhering to these comprehensive safety and handling protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical drug development research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
